Gianvi

Description

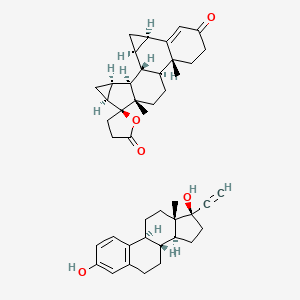

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQFVGYYVXALAG-CFEVTAHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H54O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936898 | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164017-31-6 | |

| Record name | Drospirenone mixture with Ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Foundations of Drospirenone and Ethinyl Estradiol

Distinct Pharmacodynamic Profiles of Drospirenone (B1670955)

Antiandrogenic Activity

Influence on Sex Hormone Binding Globulin (SHBG) Production and Free Androgen Levels

Drospirenone, a synthetic progestin derived from 17α-spirolactone, exhibits antiandrogenic properties by acting as an antagonist at the androgen receptor, thereby reducing the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgnih.govslinda.uyfda.govhres.caviamedica.plnih.govpatsnap.comdrugbank.com Unlike some other progestins, drospirenone itself does not bind to sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG), with approximately 97% of it binding to other serum proteins, primarily albumin. fda.govnih.govdrugbank.comwikidoc.org

Absence of Glucocorticoid or Antiglucocorticoid Activity in Drospirenone

A distinguishing characteristic of drospirenone's pharmacological profile is its reported absence of significant glucocorticoid or antiglucocorticoid activity. wikipedia.orgnih.govslinda.uyfda.govhres.canih.gov Preclinical studies, both in animals and in vitro, have consistently demonstrated that drospirenone is devoid of these activities. fda.govhres.ca For instance, drospirenone does not influence vaginal epithelial cornification in rats, nor does it cause adrenal weight changes or thymus regression in adrenalectomized, glucocorticoid-substituted rats, which are indicators of glucocorticoid or antiglucocorticoid effects. hres.ca This lack of interaction with glucocorticoid receptors contributes to drospirenone's unique profile among synthetic progestins, resembling more closely the natural hormone progesterone (B1679170) in this regard. wikipedia.orgslinda.uynih.gov

Ethinyl Estradiol's Estrogenic Contributions

Ethinyl estradiol (B170435) is a potent synthetic estrogen that contributes significantly to the pharmacological actions of combination oral contraceptives.

Augmentation of Sex Hormone Binding Globulin (SHBG) Synthesis

Ethinyl estradiol is well-documented for its strong capacity to stimulate the synthesis of SHBG in the liver. wikipedia.orgfda.govwikidoc.orgoup.comresearchgate.nethormones.grwikipedia.orgtandfonline.comnih.govselfdecode.comdroracle.aicenmed.com This augmentation of SHBG production is a primary mechanism by which ethinyl estradiol, within combined hormonal contraceptives, reduces the bioavailability of free androgens. fda.govoup.comresearchgate.nethormones.grwikipedia.orgtandfonline.comdroracle.ai The increase in SHBG levels can range from 2- to 4-fold, leading to a substantial decrease in free testosterone concentrations, often by 40% to 80%. wikipedia.org This effect is crucial for managing conditions associated with hyperandrogenism. wikipedia.org Studies have shown that ethinyl estradiol can induce a rise in SHBG secretion by more than 100% at certain concentrations in liver cell lines. nih.gov

Impact on Hepatic Protein Synthesis

Ethinyl estradiol exerts a broad and potent influence on hepatic protein synthesis. cenmed.comguidetopharmacology.orgkarger.comoup.comnih.govwikipedia.org It is known to have a significantly greater effect on liver protein synthesis compared to natural estradiol, with some reports indicating up to 600 times greater impact. oup.com This includes the upregulation of coagulation factors and other liver-derived plasma proteins, such as sex hormone-binding globulin and pregnancy zone protein. researchgate.netkarger.comoup.com Research has shown that ethinyl estradiol can induce significant and dose-dependent changes in various serum factors produced by the liver. karger.com For instance, it can increase hepatic apolipoprotein A-I mRNA and synthesis, while affecting the synthesis and mRNA levels of other apolipoproteins. nih.gov The profound impact of ethinyl estradiol on hepatic protein synthesis is a key aspect of its pharmacological profile in combined oral contraceptive formulations. oup.comwikipedia.org

Pharmacokinetic Characterization of Drospirenone and Ethinyl Estradiol

Absorption Dynamics

Both drospirenone (B1670955) and ethinyl estradiol (B170435) are rapidly absorbed following oral administration. hres.camims.comresearchgate.net Serum concentrations of both compounds typically reach peak levels within 1 to 2 hours after administration. nih.govhres.camims.comresearchgate.netfda.gov

Drospirenone demonstrates an absolute oral bioavailability of approximately 76%. hres.cafda.govdrugbank.com Some sources report the bioavailability of drospirenone to range between 66% and 85%. mims.comwikipedia.orgoncotarget.com Ethinyl estradiol, however, has a lower absolute bioavailability, around 40% to 43%, which is attributed to presystemic conjugation and significant first-pass metabolism in the gut mucosa and liver. hres.camims.comfda.govfda.govfda.gov

The rate of absorption for both drospirenone and ethinyl estradiol can be slower under fed conditions (e.g., with a high-fat meal), leading to a reduction in the maximum serum concentration (Cmax) by about 40% for both components. fda.gov While the extent of drospirenone absorption remains largely unchanged with food, the extent of ethinyl estradiol absorption may be reduced by approximately 20% under fed conditions. fda.gov

Table 1: Oral Bioavailability of Drospirenone and Ethinyl Estradiol

| Compound | Oral Bioavailability | Notes |

| Drospirenone (DRSP) | ~76% (range 66-85%) hres.camims.comfda.govdrugbank.comwikipedia.orgoncotarget.com | Rapid and almost completely absorbed. mims.com |

| Ethinyl Estradiol (EE) | ~40-43% hres.camims.comfda.govfda.govfda.gov | Due to presystemic conjugation and first-pass metabolism. hres.cafda.govfda.govfda.gov |

Following oral administration, both drospirenone and ethinyl estradiol typically achieve peak plasma concentrations (Tmax) within 1 to 2 hours. nih.govhres.camims.comresearchgate.netfda.gov

Table 2: Time to Peak Plasma Concentrations (Tmax)

| Compound | Tmax (hours) |

| Drospirenone (DRSP) | 1-2 nih.govhres.camims.comresearchgate.netfda.gov |

| Ethinyl Estradiol (EE) | 1-2 nih.govhres.camims.comresearchgate.netfda.gov |

Distribution Profile

The distribution of drospirenone and ethinyl estradiol within the body involves significant plasma protein binding.

Both drospirenone and ethinyl estradiol are extensively bound to plasma proteins. mims.comfda.govdrugbank.comwikipedia.orgfda.govnih.govdrugs.comdrugbank.com

Drospirenone binds about 95% to 97% to other serum proteins, primarily serum albumin. mims.comfda.govdrugbank.comwikipedia.orgoncotarget.comnih.gov Similarly, ethinyl estradiol is highly, though non-specifically, bound to serum albumin, with approximately 98.5% binding. fda.govfda.govdrugs.comdrugbank.com

A notable characteristic of drospirenone is its lack of significant binding affinity for Sex Hormone-Binding Globulin (SHBG) or Corticosteroid-Binding Globulin (CBG). mims.comfda.govdrugbank.comwikipedia.orgoncotarget.comnih.govwikidoc.org This results in only 3% to 5% of the total drospirenone concentration circulating as a free steroid. drugbank.comwikipedia.orgoncotarget.comnih.gov In contrast, ethinyl estradiol does not bind to SHBG but induces SHBG synthesis. fda.govfda.gov

Table 3: Plasma Protein Binding Characteristics

| Compound | Primary Binding Protein | Binding Percentage | Non-binding to SHBG/CBG |

| Drospirenone (DRSP) | Serum Albumin mims.comfda.govdrugbank.comwikipedia.orgoncotarget.comnih.gov | 95-97% mims.comfda.govdrugbank.comwikipedia.orgoncotarget.comnih.gov | Yes mims.comfda.govdrugbank.comwikipedia.orgoncotarget.comnih.govwikidoc.org |

| Ethinyl Estradiol (EE) | Serum Albumin fda.govfda.govdrugs.comdrugbank.com | ~98.5% fda.govfda.govdrugs.comdrugbank.com | Does not bind to SHBG, but induces SHBG synthesis. fda.govfda.gov |

Presystemic and Hepatic Conjugation of Ethinyl Estradiol

Elimination and Excretion

The elimination of the components of Gianvi, drospirenone and ethinyl estradiol, involves extensive metabolism followed by excretion primarily via renal (urine) and fecal routes.

Renal and Fecal Excretion Routes

Ethinyl Estradiol: Ethinyl estradiol undergoes significant metabolism, and its metabolites are primarily excreted via the urine and feces. It is not excreted in unchanged form to any significant extent, with its metabolites being primarily glucuronide and sulfate (B86663) conjugates. The metabolites of ethinyl estradiol are excreted with a urinary to biliary (fecal) ratio of approximately 4:6. The process of enterohepatic recirculation also plays a role in prolonging the half-life of ethinyl estradiol. bayer.compatsnap.comdrugs.comfda.govglowm.com

Table 1: Excretion Routes of Drospirenone and Ethinyl Estradiol

| Compound | Primary Excretion Routes | Form Excreted | Specific Conjugates/Metabolites | Excretion Ratio (Feces:Urine / Urine:Biliary) |

| Drospirenone | Urine, Feces | Metabolites (trace unchanged) | Glucuronide, Sulfate | ~1.2-1.4 (Feces:Urine) |

| Ethinyl Estradiol | Urine, Feces | Metabolites (not significant unchanged) | Glucuronide, Sulfate | ~4:6 (Urinary:Biliary) |

Elimination Half-Life Determination

Drospirenone: The serum half-life of drospirenone is estimated to be approximately 30 hours, with reported ranges spanning from 25 to 34 hours. This half-life remains consistent even with repeated administration. The half-life for the excretion of drospirenone metabolites in both urine and feces is approximately 40 hours. Serum drospirenone levels exhibit a biphasic decline after oral administration, characterized by initial half-lives of approximately 1.6 ± 0.7 hours and a terminal disposition phase half-life of around 27.0 ± 7.5 hours. drugbank.comnih.govbayer.comwikidoc.orghres.cadrugs.comwikipedia.orgnih.govmims.compharmacompass.commedtigo.com

Ethinyl Estradiol: The terminal elimination half-life of ethinyl estradiol is approximately 24 hours. Other reported values for its half-life include a range of 7 to 36 hours, approximately 8.4 ± 4.8 hours following a 30 µg oral dose, and about 26 ± 6.8 hours at steady state. The half-life for the excretion of ethinyl estradiol metabolites is approximately 1 day. bayer.comdrugs.comfda.govmims.commedtigo.comdrugbank.comwikipedia.orgnih.govnih.govdrugs.com

Table 2: Elimination Half-Life of Drospirenone and Ethinyl Estradiol

| Compound | Type of Half-Life | Value (approximate) | Notes |

| Drospirenone | Serum Half-Life | 30 hours | Ranges from 25-34 hours; unchanged with repeated administration. |

| Metabolite Excretion Half-Life (Urine & Feces) | 40 hours | ||

| Terminal Disposition Phase Half-Life | 27.0 ± 7.5 hours | Part of a biphasic decline (initial phase ~1.6 ± 0.7 hours). | |

| Ethinyl Estradiol | Terminal Elimination Half-Life | 24 hours | Ranges from 7-36 hours; ~8.4 ± 4.8 hours (30µg oral dose); ~26 ± 6.8 hours at steady state. |

| Metabolite Excretion Half-Life | 1 day |

Advanced Research in Drospirenone Ethinyl Estradiol Formulations

Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques

Chromatographic methods are widely employed for the separation and quantification of drospirenone (B1670955) and ethinyl estradiol (B170435) due to their excellent separation capabilities and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the simultaneous determination of ethinyl estradiol and drospirenone in pharmaceutical formulations, such as coated tablets. scielo.brresearchgate.net A significant challenge in this analysis is the large concentration ratio, often around 1:100, between ethinyl estradiol and drospirenone, which necessitates different detection modes for optimal quantification. scielo.br

One developed HPLC method utilized a LiChroCART® 100RP column (125x4 mm i.d., 5 µm) with a mobile phase of acetonitrile (B52724):water (50:50, v/v) at a flow rate of 1.0 mL/min. scielo.br This method employed fluorescence detection for ethinyl estradiol at an excitation (λex) of 280 nm and an emission (λem) of 310 nm, and UV detection for drospirenone at 200 nm. scielo.br Retention times were reported as 4.0 minutes for ethinyl estradiol and 5.7 minutes for drospirenone. scielo.br The method demonstrated high accuracy, with recovery rates for ethinyl estradiol ranging from 99.85% to 101.38% and for drospirenone from 98.70% to 102.00%. scielo.br

Another reported HPLC method for simultaneous determination of ethinyl estradiol and drospirenone in tablet formulations used a Thermo Hypersil BDS C18 Column (4.6×250 mm, 5 μm) and a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer (30:70) at a flow rate of 1.0 mL/min. researchgate.net Detection was performed at 258 nm. researchgate.net Linearity ranges were 0.06-0.18 μg/mL for ethinyl estradiol and 6-18 μg/mL for drospirenone. researchgate.net

A gradient HPLC method for related substances of ethinyl estradiol and drospirenone in tablet formulations employed an Oyster BDS premium column (150mmX4.6mm, 3μm) with detection at 245 nm for drospirenone and 210 nm for ethinyl estradiol. bepls.com Retention times were found to be 39 minutes for ethinyl estradiol and 46 minutes for drospirenone. bepls.com

Table 1: Representative HPLC Parameters and Findings for Drospirenone and Ethinyl Estradiol Analysis

| Parameter | Method 1 scielo.br | Method 2 researchgate.net | Method 3 bepls.com |

| Column | LiChroCART® 100RP (125x4 mm i.d., 5 µm) | Thermo Hypersil BDS C18 (4.6×250 mm, 5 μm) | Oyster BDS premium (150mmX4.6mm, 3μm) |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Acetonitrile:Ammonium Acetate Buffer (30:70) | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min scielo.br | 1.0 mL/min researchgate.net | Variable (Gradient) bepls.com |

| Detection (EE) | Fluorescence (λex=280 nm, λem=310 nm) scielo.br | UV at 258 nm researchgate.net | UV at 210 nm bepls.com |

| Detection (DRSP) | UV at 200 nm scielo.br | UV at 258 nm researchgate.net | UV at 245 nm bepls.com |

| Retention Time (EE) | 4.0 min scielo.br | Not specified, but linearity range 0.06-0.18 μg/mL researchgate.net | 39 min bepls.com |

| Retention Time (DRSP) | 5.7 min scielo.br | Not specified, but linearity range 6-18 μg/mL researchgate.net | 46 min bepls.com |

| Recovery (EE) | 99.85% - 101.38% scielo.br | Not specified | Not specified |

| Recovery (DRSP) | 98.70% - 102.00% scielo.br | Not specified | Not specified |

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers enhanced sensitivity and selectivity, making it particularly valuable for the quantification of drospirenone and ethinyl estradiol in complex biological matrices like human plasma, especially for bioequivalence studies. chromatographyonline.comwaters.comwaters.comchromatographyonline.comresearchgate.netlcms.cz This technique is crucial for detecting the very low concentrations of these hormones in physiological samples.

A highly sensitive UPLC-MS/MS method was developed for drospirenone in human plasma, often involving a Waters ACQUITY UPLC System coupled with a Waters Quattro Premier Triple Quadrupole Mass Spectrometer. chromatographyonline.comwaters.com This method typically incorporates solid-phase extraction (SPE) for sample preparation to minimize matrix effects. chromatographyonline.comwaters.com The method for drospirenone in human plasma has shown linearity from 0.5 to 250 ng/mL, with correlation coefficients greater than 0.997. chromatographyonline.comchromatographyonline.com The lower limit of quantification (LLOQ) for drospirenone was established at 0.5 ng/mL. chromatographyonline.comchromatographyonline.com

For ethinyl estradiol, a highly sensitive and robust UPLC-MS/MS method in plasma has been developed, achieving an LLOQ as low as 0.993 pg/mL (10 fg on column) with a signal-to-noise ratio of 68. lcms.czsciex.com This method often involves derivatization of ethinyl estradiol with dansyl chloride to enhance electrospray ionization sensitivity. lcms.czsciex.com A gradient elution system, such as 5mM Ammonium Formate buffer (mobile phase A) and acetonitrile:methanol (mobile phase B), at a flow rate of 300 μL/min, with a total run-time of 8.0 minutes, has been reported. lcms.cz

Table 2: Key Findings from UPLC-MS/MS Analysis of Drospirenone and Ethinyl Estradiol in Plasma

| Analyte | Matrix | Linearity Range | LLOQ | Correlation Coefficient (r) | Sample Preparation | Derivatization |

| Drospirenone | Human Plasma | 0.5 to 250 ng/mL chromatographyonline.comchromatographyonline.com | 0.5 ng/mL chromatographyonline.comchromatographyonline.com | > 0.997 chromatographyonline.comchromatographyonline.com | Mixed-mode SPE chromatographyonline.comwaters.com | No |

| Ethinyl Estradiol | Human Plasma | 0.993 to 300.485 pg/mL sciex.com | 0.993 pg/mL lcms.czsciex.com | 0.9980 sciex.com | Liquid-liquid extraction, SPE lcms.czmedicalresearchjournal.org | Dansyl chloride lcms.czsciex.com |

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase HPLC (RP-HPLC) is a specific and widely used mode of HPLC for the analysis of drospirenone and ethinyl estradiol in various formulations. scielo.brresearchgate.netnih.govafricanjournalofbiomedicalresearch.comsynergypressjournals.comhumanjournals.comnih.gov This technique is favored for its versatility and ability to separate a wide range of compounds.

An RP-HPLC method for simultaneous measurement of ethinyl estradiol and drospirenone in fixed-dose combination tablets utilized fluorescence detection for ethinyl estradiol (λ=200-310 nm) and UV/Vis detection for drospirenone (270 nm). nih.gov Typical retention times were 4.19 minutes for ethinyl estradiol and 5.30 minutes for drospirenone. nih.gov The method's limit of detection (LOD) and limit of quantification (LOQ) for ethinyl estradiol were 0.121 µg/mL and 0.282 µg/mL, respectively, while for drospirenone, they were 2.23 µg/mL and 7.697 µg/mL. nih.gov The regression coefficients (r²) were 0.9937 for ethinyl estradiol and 0.9913 for drospirenone, with precision (RSD) less than 5%. nih.gov

Another RP-HPLC method for drospirenone in tablet dosage forms used a Restex Allure C18 column (250mm × 4.6mm i.d., 3 μm particle size) with an isocratic mobile phase of acetonitrile:water (65:35 v/v) and UV detection at 220 nm. humanjournals.com The run time was around 10 minutes, with a flow rate of 1.0 mL/min. humanjournals.com

A different RP-HPLC method for simultaneous estimation of drospirenone and ethinyl estradiol in bulk and pharmaceutical dosage forms achieved separation on an Agilent Eclipse XDB column (250x4.6 mm, 5 µ) with an Acetonitrile:HSA (70:30) solution, completing the run within 6.0 minutes. africanjournalofbiomedicalresearch.com The LOD and LOQ were determined to be 10 mg/L, and recovery rates ranged from 98% to 102%. africanjournalofbiomedicalresearch.com

Table 3: Representative RP-HPLC Parameters and Findings for Drospirenone and Ethinyl Estradiol Analysis

| Parameter | Method 1 nih.gov | Method 2 humanjournals.com | Method 3 africanjournalofbiomedicalresearch.com |

| Column | Not specified, but C18 implied | Restex Allure C18 (250mm × 4.6mm i.d., 3 μm) | Agilent Eclipse XDB (250x4.6 mm, 5 µ) |

| Mobile Phase | Not specified | Acetonitrile:Water (65:35 v/v) | Acetonitrile:HSA (70:30) |

| Flow Rate | Not specified | 1.0 mL/min humanjournals.com | Not specified |

| Detection (EE) | Fluorescence (λ=200-310 nm) nih.gov | Not specified | Not specified |

| Detection (DRSP) | UV/Vis at 270 nm nih.gov | UV at 220 nm humanjournals.com | Not specified |

| Retention Time (EE) | 4.19 min nih.gov | Not specified | Not specified |

| Retention Time (DRSP) | 5.30 min nih.gov | Not specified | Not specified |

| LOD (EE) | 0.121 µg/mL nih.gov | Not specified | 10 mg/L africanjournalofbiomedicalresearch.com |

| LOQ (EE) | 0.282 µg/mL nih.gov | Not specified | 10 mg/L africanjournalofbiomedicalresearch.com |

| LOD (DRSP) | 2.23 µg/mL nih.gov | Not specified | 10 mg/L africanjournalofbiomedicalresearch.com |

| LOQ (DRSP) | 7.697 µg/mL nih.gov | Not specified | 10 mg/L africanjournalofbiomedicalresearch.com |

| Recovery | EE: ~95%, DRSP: ~95% nih.gov | Not specified | 98% to 102% africanjournalofbiomedicalresearch.com |

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and more economical approach for the quantification of drospirenone and ethinyl estradiol, particularly in bulk and tablet dosage forms. researchgate.netnih.govresearchgate.netsphinxsai.com

UV Spectrophotometry and Derivative Methods

UV spectrophotometry, especially derivative spectrophotometry, is a valuable tool for the simultaneous estimation of drospirenone and ethinyl estradiol, particularly when zero-order spectra exhibit overlapping. researchgate.netnih.govresearchgate.netsphinxsai.comsaudijournals.com Derivative methods help resolve spectral interferences, allowing for the quantification of individual components in a mixture.

A first-order derivative spectrophotometric method using methyl alcohol as a solvent has been developed. researchgate.netresearchgate.netsphinxsai.com Drospirenone showed an absorbance maximum at 242 nm, and ethinyl estradiol at 218 nm. researchgate.netresearchgate.netsphinxsai.com These drugs obey Beer's law in the concentration range of 10-50 µg/mL for drospirenone and 32-38 µg/mL for ethinyl estradiol. researchgate.netresearchgate.net Another study reported λmax values at 254 nm for drospirenone and 218 nm for ethinyl estradiol. sphinxsai.com

A different first-order derivative spectrophotometric method employed zero-crossing techniques for simultaneous determination. nih.govsaudijournals.com For ethinyl estradiol, a zero-crossing wavelength of 211 nm was found to be suitable, while for drospirenone, 298 nm and 302 nm were used. saudijournals.com The linear concentration ranges were 0.25-2.5 μg/mL for ethinyl estradiol and 20-200 μg/mL for drospirenone. saudijournals.com Recovery studies confirmed the accuracy of these methods, with results typically within acceptable guidelines. researchgate.netnih.govsphinxsai.comsaudijournals.com

Table 4: Representative UV Spectrophotometric Parameters and Findings

| Parameter | Method 1 (First Order Derivative) researchgate.netresearchgate.netsphinxsai.com | Method 2 (First Order Derivative) saudijournals.com |

| Solvent | Methyl Alcohol researchgate.netresearchgate.netsphinxsai.com | Methanol saudijournals.com |

| Absorbance Maxima (DRSP) | 242 nm researchgate.netresearchgate.net, 254 nm sphinxsai.com | Not directly specified for zero-order |

| Absorbance Maxima (EE) | 218 nm researchgate.netresearchgate.netsphinxsai.com | Not directly specified for zero-order |

| Zero-Crossing Wavelength (EE) | Not specified | 211 nm saudijournals.com |

| Zero-Crossing Wavelength (DRSP) | Not specified | 298 nm, 302 nm saudijournals.com |

| Linearity Range (DRSP) | 10-50 µg/mL researchgate.netresearchgate.netsphinxsai.com | 20-200 µg/mL saudijournals.com |

| Linearity Range (EE) | 32-38 µg/mL researchgate.netresearchgate.net | 0.25-2.5 µg/mL saudijournals.com |

| Recovery (DRSP) | Satisfactory, per ICH guidelines researchgate.netsphinxsai.com | 96.40-100.00% nih.gov |

| Recovery (EE) | Satisfactory, per ICH guidelines researchgate.netsphinxsai.com | 91.75-104.62% nih.gov |

Sample Preparation Techniques (e.g., Solid-Phase Extraction - SPE)

Effective sample preparation is a critical step in the analysis of drospirenone and ethinyl estradiol, particularly when dealing with complex matrices such as human plasma, to minimize matrix effects and enhance the selectivity and sensitivity of subsequent analytical techniques like UPLC-MS/MS. chromatographyonline.comwaters.comchromatographyonline.com Solid-Phase Extraction (SPE) is a commonly employed technique for this purpose.

Mixed-mode SPE has been effectively utilized to selectively separate drospirenone and ethinyl estradiol from plasma matrix components. chromatographyonline.comwaters.com In such applications, drospirenone is typically found in the reversed-phase elution (elution 1), while ethinyl estradiol, after derivatization, is found in the elution bound by anion exchange to the resin (elution 2). chromatographyonline.comwaters.comchromatographyonline.com For ethinyl estradiol, a derivatization step with dansyl chloride is often performed after extraction to improve ionization and detection sensitivity in mass spectrometry. chromatographyonline.comwaters.comchromatographyonline.comlcms.cz This involves reconstituting the eluate in a buffer (e.g., 10 mM sodium bicarbonate buffer, pH 10.5) and adding dansyl chloride solution, followed by incubation (e.g., at 60 °C for 20 minutes). chromatographyonline.comwaters.comchromatographyonline.com

SPE recovery rates for drospirenone and ethinyl estradiol in plasma samples have been reported, demonstrating the effectiveness of these techniques in isolating the analytes from the complex biological matrix. chromatographyonline.comchromatographyonline.com For example, SPE recovery and relative standard deviations (RSDs) for drospirenone and ethinyl estradiol have been detailed, indicating good performance against validation parameters. chromatographyonline.comchromatographyonline.com

Bioanalytical Method Development and Validation for Pharmacokinetic Studies

Bioanalytical methods are crucial for quantifying drospirenone (DRSP) and ethinyl estradiol (EE) in biological matrices, such as plasma or serum, to support pharmacokinetic (PK) studies. These methods enable the assessment of drug absorption, distribution, metabolism, and excretion. Various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are employed for this purpose due to their sensitivity and selectivity.

For instance, an accurate, precise, and stability-indicating gradient RP-HPLC method has been developed and validated for the determination of DRSP, EE, and their related impurities in tablet formulations. This method utilized an Agilent Zorbax SB C18 column with detection at 215 nm, and mobile phases consisting of acetonitrile and an acetonitrile-water mixture nih.gov. The linearity for DRSP and its related impurities was established over a range of 1.5 to 90 µg/mL, and for EE-related impurities, it ranged from 0.125 to 0.75 µg/mL nih.gov. Recovery studies for impurities were conducted within ranges of 24 to 72 µg/mL for DRSP-related impurities and 0.2 to 0.6 µg/mL for EE-related impurities nih.gov.

Another validated LC-MS/MS method has been used to determine EE and DRSP plasma concentrations in pharmacokinetic profiling studies in healthy female volunteers. This method demonstrated 90% confidence intervals for Cmax and AUC0-t within the 80-125% interval, indicating bioequivalence between different formulations medicalresearchjournal.org.

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for EE concentration determination in serum samples, involving extraction, back-extraction, evaporation, and derivatization steps. For DRSP, a validated radioimmunoassay method has been used, with a lower limit of quantification (LOQ) of 0.10 ng/mL, inter-assay coefficient of variation between 6.1% and 8.0%, and mean accuracy between 88% and 94% nih.gov.

| Analyte | Method | Detection Wavelength/Mode | Linearity Range (DRSP/EE) | LOQ (EE/DRSP) | Recovery (DRSP/EE) | Reference |

|---|---|---|---|---|---|---|

| DRSP, EE, Impurities | RP-HPLC | 215 nm | 1.5-90 µg/mL (DRSP); 0.125-0.75 µg/mL (EE) | Not specified | 24-72 µg/mL (DRSP impurities); 0.2-0.6 µg/mL (EE impurities) | nih.gov |

| EE, DRSP | LC-MS/MS | Not specified | Not specified | Not specified | 90% confidence intervals for Cmax and AUC0-t within 80-125% | medicalresearchjournal.org |

| EE | GC-MS | Mass selective detection (negative ions chemical ionization) | Not specified | 5.0 pg/mL | 97-98% | nih.gov |

| DRSP | Radioimmunoassay | Not specified | Not specified | 0.10 ng/mL | 88-94% | nih.gov |

Impurity Profiling and Stability-Indicating Methods

Impurity profiling and the development of stability-indicating methods are essential for ensuring the quality, purity, and stability of drospirenone-ethinyl estradiol formulations over their shelf life. These methods are designed to detect and quantify active pharmaceutical ingredients (APIs) and their related impurities and degradation products, even in the presence of excipients or other formulation components.

A stability-indicating RP-HPLC method has been developed and validated to quantify DRSP, EE, and nine related impurities in tablet formulations, adhering to International Conference on Harmonisation (ICH) guidelines nih.govresearchgate.net. This method employs a Quality by Design (QbD) approach for robustness studies, demonstrating its reliability under various conditions nih.govresearchgate.net. The method can effectively separate closely eluting peak pairs and accurately identify each component without interference japsonline.com.

For drospirenone, oxidative degradation studies have been conducted, showing that DRSP can degrade in the presence of hydrogen peroxide. For example, 19% degradation was observed after 1 hour in 1% H2O2, with more significant degradation at higher concentrations (3% H2O2) and elevated temperatures (80°C) ijpsr.com. Techniques like IR, NMR, and LC-MS are used to characterize these degradants ijpsr.com.

| Method Type | Application | Key Features | Reference |

|---|---|---|---|

| RP-HPLC | Quantification of DRSP, EE, and nine related impurities in tablets | Stability-indicating, QbD robustness study, ICH compliant | nih.govresearchgate.netjapsonline.com |

| Oxidative Degradation Study | Assessment of DRSP stability under stress conditions | Characterization of degradants using IR, NMR, LC-MS; degradation observed with H2O2 | ijpsr.com |

Preclinical Investigations and Animal Models

Preclinical investigations using animal models are vital for understanding the physiological and neurological impacts of drospirenone-ethinyl estradiol formulations before human trials. These studies often utilize ovariectomized rodent models to simulate hormone-depleted states.

Cognitive and Behavioral Assessments in Ovariectomized Rodent Models

Ovariectomized (OVX) rodent models are frequently used to study the effects of hormonal treatments on cognitive and behavioral functions, as OVX simulates the hormone-depleted state observed in menopause nih.govfrontiersin.orgfrontiersin.org. Research has explored the impact of drospirenone, both independently and in combination with ethinyl estradiol, on various cognitive and behavioral parameters in these models nih.govfrontiersin.org.

Spatial Memory and Anxiety-like Behavior Studies

Studies in ovariectomized rats have investigated the impact of drospirenone and ethinyl estradiol on spatial memory and anxiety-like behaviors. One experiment found that a moderate dose of drospirenone alone benefited spatial memory in young adult ovariectomized rats nih.govfrontiersin.orgresearchgate.net. However, when ethinyl estradiol was administered concomitantly with drospirenone, the beneficial effects on working memory were reversed nih.govfrontiersin.orgresearchgate.net. Specifically, rats treated with a combination of drospirenone and low EE showed impaired performance on a maximum working memory load trial compared to those receiving low EE alone researchgate.net. Conversely, rats treated with a combination of drospirenone and high EE showed enhanced working memory performance on a moderate working memory load trial compared to rats treated with high EE only researchgate.net.

In terms of anxiety-like behavior, synthetic estrogens, including ethinyl estradiol, have been linked to increased anxiety in rats medicalnewstoday.com. While higher levels of endogenous testosterone (B1683101) and estradiol (E2) are generally associated with reduced anxiety-related behaviors and improved spatial memory, synthetic estrogens may have different effects due to their impact on hormone-binding globulin (SHBG) medicalnewstoday.com. Ethinyl estradiol, for instance, increases SHBG, which can bind and make steroid hormones in the blood unavailable medicalnewstoday.comfda.gov.

Neuroendocrine Research and Brain Region Impacts

Drospirenone and ethinyl estradiol formulations have been studied for their effects on the neuroendocrine system and specific brain regions. Oral contraceptives containing EE and DRSP are known to suppress gonadotropins by acting on the hypothalamic-pituitary system, primarily by inhibiting ovulation fda.govpgkb.org. This combination can effectively suppress the reproductive axis, and the inhibitory action of DRSP on GnRH-induced LH release is maintained even during the suspension interval mdpi.com.

Research has also probed brain regions crucial for learning and memory, such as the hippocampus, entorhinal cortex, and perirhinal cortex, for proteins influenced by estrogen and progestin, including glutamate (B1630785) decarboxylase (GAD)65, GAD67, and insulin-like growth factor receptor protein expression nih.govfrontiersin.orgresearchgate.net. Ethinyl estradiol has been shown to increase GAD expression in the perirhinal cortex nih.govfrontiersin.orgresearchgate.net.

In Vitro Studies on Receptor Activity (e.g., Androgen, Mineralocorticoid, Glucocorticoid Receptors)

In vitro studies provide insights into the molecular interactions of drospirenone and ethinyl estradiol with various steroid hormone receptors. Drospirenone is a synthetic analogue of spironolactone (B1682167) and exhibits a pharmacological profile similar to natural progesterone (B1679170) guidetopharmacology.orgwikidoc.org. It possesses potent progestational activity and significant antimineralocorticoid activity, binding with high affinity to the mineralocorticoid receptor (MR) fda.govguidetopharmacology.orghres.canih.govpharmgkb.org. In vitro, drospirenone has been shown to inhibit aldosterone-stimulated electrogenic sodium transport more effectively than spironolactone or progesterone hres.ca.

Furthermore, drospirenone exhibits antiandrogenic activity fda.govpgkb.orgwikidoc.orghres.canih.govpharmgkb.orgpharmacompass.com. It does not stimulate androgen receptor-driven gene transcription in vitro and can antagonize androgen-stimulated transcriptional activation hres.capharmacompass.com. Preclinical studies have indicated that drospirenone has no androgenic, estrogenic, glucocorticoid, or antiglucocorticoid activity fda.govpgkb.orghres.capharmacompass.comfda.gov. While it shows low affinity to glucocorticoid receptors (GRs), it binds strongly to the progesterone receptor (PR) and mineralocorticoid receptor (MR) nih.govpharmgkb.org. Ethinyl estradiol, on the other hand, elicits its effects primarily via estrogen receptors (ER/ESR1 and ESR2) pharmgkb.org.

| Receptor Type | Drospirenone Activity | Ethinyl Estradiol Activity | References |

|---|---|---|---|

| Progesterone Receptor (PR) | High affinity, agonist | Not specified | nih.govpharmgkb.org |

| Mineralocorticoid Receptor (MR) | High affinity, antagonist, antimineralocorticoid activity | Not specified | fda.govguidetopharmacology.orghres.canih.govpharmgkb.org |

| Androgen Receptor (AR) | Low affinity, antagonist, antiandrogenic activity | Not specified | fda.govhres.canih.govpharmgkb.orgpharmacompass.com |

| Glucocorticoid Receptor (GR) | No/low affinity, no activity | Indirect glucocorticoid activity (estrogen-stimulated) | fda.govpgkb.orghres.canih.govpharmacompass.comfda.gov |

| Estrogen Receptor (ER) | No detectable binding | Binds, elicits effects via ER/ESR1 and ESR2 | fda.govpharmgkb.orgpharmacompass.comfda.gov |

Intercompound Interactions and Systemic Effects at a Mechanistic Level

Hormonal Synergy and Antagonism within Combined Formulations

The contraceptive action of combined oral contraceptives, including Gianvi, is primarily achieved through the synergistic effects of ethinyl estradiol (B170435) and drospirenone (B1670955) on the endocrine system. These hormones work together to suppress the hypothalamic-pituitary-ovarian (HPO) axis, thereby inhibiting ovulation. pharmgkb.orgcambridge.orgmdpi.com Beyond ovulation inhibition, the combined hormones induce alterations in the genital tract. This includes changes in cervical mucus, which becomes less permeable to sperm, and modifications to the endometrium, making it less receptive to implantation. pharmgkb.orgdrugs.com

Drospirenone, a unique progestin, possesses anti-mineralocorticoid and antiandrogenic activities, distinguishing it from other synthetic progestins. wikidoc.orgnih.govresearchgate.netnih.gov Its anti-mineralocorticoid properties are thought to counteract the estrogen-stimulated activity of the renin-angiotensin-aldosterone system, which can be activated by ethinyl estradiol. nih.govnih.gov This interaction may contribute to a more favorable physiological profile. The combination of drospirenone and ethinyl estradiol can also lead to a reversible induction of serum concentrations of estrogen-sensitive hepatic proteins, such as sex hormone binding globulin (SHBG) and corticosteroid binding globulin (CBG). pharmgkb.org

Drug-Drug Interactions Influencing Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of drospirenone and ethinyl estradiol can be significantly influenced by co-administered drugs, particularly those affecting cytochrome P450 (CYP) enzymes. Both ethinyl estradiol and drospirenone undergo hepatic metabolism. mims.compharmgkb.orgdrugs.com Ethinyl estradiol is extensively metabolized through gut and hepatic first-pass metabolism, primarily via aromatic hydroxylation mediated by CYP3A4 and CYP2C9 isoenzymes. mims.compharmgkb.org Drospirenone is also extensively metabolized in the liver through lactone ring opening, reduction, and subsequent sulfation, with CYP3A4 playing a minor role in its metabolism. mims.compharmgkb.orgdrugs.com

Oral contraceptives containing ethinyl estradiol can also affect the metabolism of other compounds by inducing their conjugation. This can lead to decreased plasma concentrations of certain drugs, such as acetaminophen, and increased clearance of others, including temazepam, salicylic (B10762653) acid, morphine, and clofibric acid, when co-administered with oral contraceptives. prescriberpoint.com

The metabolic pathways of ethinyl estradiol and drospirenone are susceptible to modulation by CYP3A4 inducers and inhibitors.

CYP3A4 Inducers: Drugs that induce CYP3A4 activity can accelerate the metabolism of ethinyl estradiol and drospirenone, leading to decreased systemic exposure of these hormones. Examples of strong CYP3A4 inducers that can reduce the efficacy of hormonal contraceptives include rifampin, carbamazepine, apalutamide, armodafinil, dexamethasone, efavirenz, eslicarbazepine (B1671253) acetate (B1210297), and griseofulvin. medscape.comfsrh.org

CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can impede the metabolism of ethinyl estradiol and drospirenone, resulting in increased systemic exposure. Strong CYP3A4 inhibitors, such as ketoconazole (B1673606), isavuconazonium (B1236616) sulfate (B86663), and fexinidazole, have been shown to increase the serum concentrations of these hormones. drugs.commedscape.com A study demonstrated that co-administration of ketoconazole led to a moderate increase in drospirenone exposure (2 to 3-fold) and a slight increase in ethinyl estradiol exposure (~1.4-fold). nih.govpharmgkb.org Grapefruit juice, which contains compounds that inhibit CYP3A4, can also increase the oral bioavailability of estrogens by reducing first-pass metabolism in the gut wall. drugs.com

The following table summarizes the observed pharmacokinetic effects of a strong CYP3A4 inhibitor, ketoconazole, on drospirenone and ethinyl estradiol:

| Co-administered Drug | Hormone | Effect on Exposure (Fold Increase) | Reference |

| Ketoconazole | Drospirenone | 2.0 to 3.0 | nih.govpharmgkb.org |

| Ketoconazole | Ethinyl Estradiol | ~1.4 | nih.govpharmgkb.org |

Endocrine System Feedback Mechanisms

The primary mechanism by which this compound exerts its contraceptive effect is through the suppression of the hypothalamic-pituitary-ovarian (HPO) axis via a negative feedback loop. pharmgkb.orgcambridge.orgmdpi.comdrugs.com This hormonal feedback mechanism alters the normal pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn diminishes the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. cambridge.orgmdpi.comdrugs.com

The suppression of FSH and LH prevents the development of ovarian follicles and inhibits the midcycle surge of gonadotropins, which is essential for ovulation. cambridge.orgdrugs.com Both the estrogenic (ethinyl estradiol) and progestogenic (drospirenone) components contribute to this modulation of gonadotropin secretion, with the progestin component generally having a more pronounced effect. mdpi.com

Q & A

Q. How can researchers mitigate ethical challenges when studying this compound in vulnerable populations (e.g., adolescents)?

- Methodological Answer : Obtain dual consent (participant and guardian) with age-appropriate assent forms. Use decentralized trials to reduce stigma. Data anonymization must comply with GDPR/HIPAA. Ethical review boards should pre-approve protocols for risk-benefit balance .

Research Gaps & Future Directions

Q. What interdisciplinary approaches could resolve gaps in understanding this compound’s impact on gut microbiota composition?

Q. How can systems biology models elucidate the interplay between this compound and genetic polymorphisms in coagulation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.